molecular formula C17H17N3O3 B3830252 methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate

methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate

Cat. No.: B3830252
M. Wt: 311.33 g/mol
InChI Key: YHJCZDRJNFPONS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate is a structurally complex organic compound featuring:

  • A methyl ester group (COOCH₃) at the terminal position.
  • A 4-oxobutanoate backbone (γ-keto ester), which enhances reactivity in nucleophilic additions and condensation reactions.
  • A {4-[(E)-phenyldiazenyl]phenyl}amino substituent, where the (E)-phenyldiazenyl (azo) group introduces conjugation and planar geometry.

The E-configuration of the diazenyl group ensures extended π-conjugation, influencing electronic properties and biological interactions.

Properties

IUPAC Name

methyl 4-oxo-4-(4-phenyldiazenylanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-17(22)12-11-16(21)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJCZDRJNFPONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201041112
Record name Butanoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201041112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303059-04-3
Record name Butanoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201041112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by further reactions to introduce the phenyldiazenyl group . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like Takemoto’s thiourea catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro compounds, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceuticals

Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate exhibits promising applications in drug development, particularly in photodynamic therapy (PDT). Research indicates that azo compounds can be activated by light to produce reactive species that exhibit cytotoxic effects on cancer cells. This property positions them as potential candidates for targeted cancer therapies.

Case Study : A study demonstrated that azo compounds similar to this compound can induce apoptosis in tumor cells upon UV light exposure, suggesting their utility in photodynamic treatment protocols.

Dyes and Pigments

Due to their vibrant colors, azo compounds are widely used in the dye industry. This compound can serve as a precursor for synthesizing various dyes used in textiles and inks.

Case Study : Research on azo dyes has shown that modifications to the diazenyl group can significantly affect the color properties and stability of the dye, highlighting the versatility of such compounds in industrial applications.

Sensors

The photochemical properties of this compound make it suitable for use in sensors, particularly for detecting environmental pollutants or biological molecules.

Case Study : A recent study focused on developing sensor systems utilizing azo compounds for detecting heavy metals in water, demonstrating their effectiveness and sensitivity.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate involves its interaction with molecular targets such as enzymes and proteins. The phenyldiazenyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate and analogous compounds:

Compound Name Molecular Formula Functional Groups Key Differences Biological Activity
Target Compound C₁₈H₁₈N₃O₃ E-diazenyl, γ-keto ester, methyl ester Planar azo group enhances conjugation Potential enzyme inhibition, photosensitivity
Methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate C₈H₁₀N₂O₃S Thiazole ring, γ-keto ester Thiazole replaces diazenyl Antimicrobial activity
Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate C₁₄H₁₆ClN₅O₃ Tetrazole, chlorophenyl Tetrazole ring, chlorine substituent Enhanced binding affinity
Ethyl 2-oxo-4-(pyridin-3-yl)butanoate C₁₁H₁₃NO₃ Pyridine, γ-keto ester Pyridine ring lacks azo conjugation Anticancer activity
Methyl 4-naphthalen-1-yl-4-oxo-butanoate C₁₅H₁₄O₃ Naphthalene, γ-keto ester Larger aromatic system Anti-inflammatory, anticancer
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid C₁₉H₂₃NO₆ Coumarin, carboxylic acid Coumarin core, acidic group Enzyme inhibition

Key Findings from Comparative Studies

Electronic Properties :

  • The E-diazenyl group in the target compound enables extended conjugation, leading to redshifted UV-Vis absorption compared to thiazole or pyridine derivatives .
  • The naphthalene analog () exhibits stronger fluorescence due to its larger aromatic system, whereas the target compound’s azo group may favor photochemical applications .

Biological Activity: Tetrazole derivatives () show enhanced binding to chlorophenyl-targeted enzymes, while the target compound’s azo group may interact with azo reductases or peroxidases .

Synthetic Accessibility :

  • The azo group in the target compound requires diazo coupling, a reaction sensitive to steric and electronic effects. In contrast, pyridine and tetrazole analogs are synthesized via cyclization or nucleophilic substitution .

This contrasts with coumarin derivatives (), which are metabolized via cytochrome P450 pathways .

Biological Activity

Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a detailed overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

This compound has the following molecular properties:

PropertyValue
Molecular Formula C16H16N4O3
Molecular Weight 300.32 g/mol
Density 1.2 g/cm³
Boiling Point 569.8 °C
LogP 3.50

These characteristics suggest that the compound is relatively stable and has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound may inhibit the proliferation of cancer cells by interfering with critical signaling pathways. For instance, it has been shown to affect the c-Myc transcription factor, which is often overexpressed in various cancers .
  • Induction of Apoptosis : The compound may also induce apoptosis in cancer cell lines, leading to programmed cell death. This effect is significant in therapeutic strategies aimed at treating malignancies .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress and contribute to its anticancer effects .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on c-Myc Inhibition : A study demonstrated that this compound effectively inhibited c-Myc-Max dimerization, a crucial interaction for c-Myc's transcriptional activity. The inhibition was observed at micromolar concentrations, suggesting potential for therapeutic use in c-Myc-dependent cancers .
  • Cell Cycle Arrest : In vitro experiments showed that treatment with this compound led to cell cycle arrest in the G0/G1 phase in various cancer cell lines, indicating its role in halting cell division and promoting apoptosis .
  • Antioxidant Properties : Research highlighted its ability to scavenge free radicals and reduce oxidative stress markers in treated cells, which may enhance its therapeutic profile against oxidative damage associated with cancer progression .

Q & A

Q. What are the key synthetic routes for preparing methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Esterification of a carboxylic acid precursor (e.g., 4-oxo-4-aminobutanoic acid) with methanol under acidic catalysis to form the methyl ester .
  • Step 2 : Introduction of the diazenyl group via a coupling reaction between an aniline derivative and a diazonium salt. This step requires controlled pH (e.g., 0–5°C in acidic media) to stabilize the diazo intermediate .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies protons on the phenyl diazenyl group (δ 7.5–8.5 ppm) and ester methyl group (δ 3.6–3.8 ppm).
  • ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detects ester C=O (~1740 cm⁻¹) and oxo group (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How does the diazenyl group influence the compound’s electronic properties?

  • Methodological Answer : The (E)-phenyldiazenyl group is electron-withdrawing due to resonance effects, which can be assessed via:
  • UV-Vis Spectroscopy : Measures π→π* transitions (λmax ~350–450 nm) to evaluate conjugation .
  • Cyclic Voltammetry : Quantifies redox behavior; the diazenyl group may exhibit reversible reduction peaks near −0.5 V (vs. Ag/AgCl) .

Advanced Questions

Q. What experimental strategies can elucidate potential enzyme inhibitory activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Kinetic Studies : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., for proteases or esterases) .
  • Dose-Response Curves : Determine IC50 values under physiological pH (7.4) and temperature (37°C) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450) based on the compound’s planar diazenyl structure .

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?

  • Methodological Answer :
  • Comparative Reactivity Studies :
  • Positional Isomer Analysis : Compare para- vs. meta-substituted analogs (e.g., methyl 4-(3-aminophenyl)butanoate) to assess steric/electronic effects .
  • Solvent Effects : Test nucleophilic substitution rates in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to isolate solvent interactions .
  • Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict reaction pathways and transition states .

Q. What computational approaches predict interactions with biological targets?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors from the oxo group, hydrophobic regions from the phenyl ring) using tools like Schrödinger’s Phase .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze stability of ligand-protein complexes (e.g., with albumin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate
Reactant of Route 2
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methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate

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